molecular formula C10H10N4O B12873555 N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12873555
M. Wt: 202.21 g/mol
InChI Key: CVMNSVHUUUIXCX-UHFFFAOYSA-N
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Description

N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group at the third position and a pyrazole ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as ethyl acetoacetate, to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or organometallic compounds.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-pyridinecarboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, as an FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides and thereby modulating pain and inflammation pathways . The compound’s structure allows it to fit into the enzyme’s binding pocket, forming stable interactions that inhibit its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the pyrazole and pyridine rings, which contribute to its diverse chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C10H10N4O/c1-7-3-2-5-11-9(7)13-10(15)8-4-6-12-14-8/h2-6H,1H3,(H,12,14)(H,11,13,15)

InChI Key

CVMNSVHUUUIXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=NN2

Origin of Product

United States

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